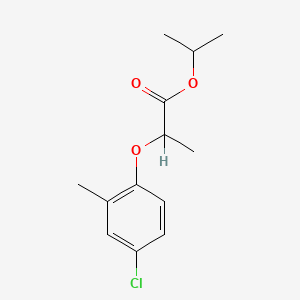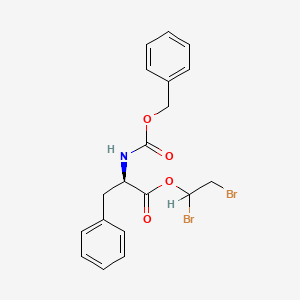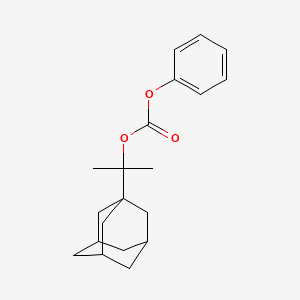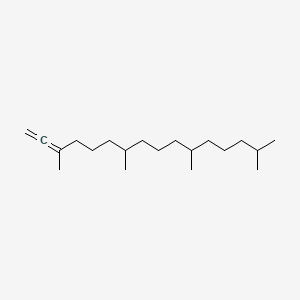
Bis(2,3-epoxy-2-methylpropyl) ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,3-epoxy-2-methylpropyl) ether: is an organic compound with the molecular formula C8H14O3. It is a di-epoxy compound, meaning it contains two epoxy groups per molecule. This compound is known for its applications in reducing the viscosity of epoxide compositions and is used in various polymerization processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of bis(2,3-epoxy-2-methylpropyl) ether typically involves the reaction of epichlorohydrin with a suitable diol under basic conditions. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then further reacted to form the final di-epoxy compound .
Industrial Production Methods: Industrial production of this compound involves large-scale reactions using epichlorohydrin and diols in the presence of catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as distillation and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2,3-epoxy-2-methylpropyl) ether undergoes various chemical reactions, including:
Oxidation: The epoxy groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxy groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Various Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2,3-epoxy-2-methylpropyl) ether is used in the synthesis of various polymers and resins. It acts as a cross-linking agent in polymerization reactions, enhancing the mechanical properties of the resulting materials .
Biology and Medicine: In biological research, this compound is used as a reagent in the synthesis of bioactive molecules.
Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its ability to reduce viscosity makes it valuable in formulating high-performance materials .
Wirkmechanismus
The mechanism of action of bis(2,3-epoxy-2-methylpropyl) ether involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of cross-linked networks in polymers. The molecular targets include nucleophilic sites on other molecules, and the pathways involved are primarily those of nucleophilic substitution and addition .
Vergleich Mit ähnlichen Verbindungen
Bisphenol A diglycidyl ether: Another di-epoxy compound used in epoxy resin formulations.
Ethylene glycol bis(2,3-epoxy-2-methylpropyl) ether: Similar in structure but with an ethylene glycol backbone.
Uniqueness: this compound is unique due to its specific molecular structure, which provides distinct reactivity and properties. Its ability to reduce viscosity and form stable cross-linked networks makes it particularly valuable in various industrial applications .
Eigenschaften
CAS-Nummer |
7487-28-7 |
|---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
2-methyl-2-[(2-methyloxiran-2-yl)methoxymethyl]oxirane |
InChI |
InChI=1S/C8H14O3/c1-7(5-10-7)3-9-4-8(2)6-11-8/h3-6H2,1-2H3 |
InChI-Schlüssel |
FPFZKFZYQYTAHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CO1)COCC2(CO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)](/img/structure/B13785600.png)

![Piperidine, 4-(2-chloro-3-fluorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B13785615.png)

![Hexasodium;37,38,39,40,41,42-hexahydroxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-5,11,17,23,29,35-hexasulfonate](/img/structure/B13785625.png)



